molecular formula C13H18N2O B8246264 (R)-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

(R)-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

Cat. No.: B8246264
M. Wt: 218.29 g/mol
InChI Key: DSPZANIZLCBYRM-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a chiral heterocyclic compound that features a dihydrooxazole ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isobutyl-substituted oxazoline with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like toluene and reagents such as iodine and tert-butyl hydroperoxide (TBHP) to promote the cyclization and formation of the dihydrooxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the dihydrooxazole ring to other functional groups.

    Substitution: The pyridine moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Chemistry

In chemistry, ®-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

The compound’s biological applications include its use as a ligand in coordination chemistry and as a probe in biochemical assays. Its ability to interact with biological macromolecules makes it valuable in studying enzyme mechanisms and protein-ligand interactions .

Medicine

In medicinal chemistry, ®-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors involved in various diseases .

Industry

Industrially, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in manufacturing processes .

Mechanism of Action

The mechanism of action of ®-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dihydrooxazole ring and pyridine moiety enable it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and function . These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is unique due to its chiral nature and the presence of both a dihydrooxazole ring and a pyridine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(4R)-4-(2-methylpropyl)-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10(2)7-12-9-16-13(15-12)8-11-5-3-4-6-14-11/h3-6,10,12H,7-9H2,1-2H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPZANIZLCBYRM-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COC(=N1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1COC(=N1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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